Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]-
Description
The compound Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- (molecular formula C₁₆H₁₃NO₄S) features a ketone group (ethanone) attached to a phenyl ring substituted with a 3-nitro group and a 4-[(2-methoxyphenyl)thio] moiety. This structural motif is reminiscent of pharmacologically active thioether-containing compounds, though its specific applications remain understudied .
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)sulfanyl-3-nitrophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-10(17)11-7-8-14(12(9-11)16(18)19)21-15-6-4-3-5-13(15)20-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGERNOZEUGKGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734170 | |
| Record name | 1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19688-46-1 | |
| Record name | 1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by the introduction of the methoxyphenylthio group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Key Chemical Reactions
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : The nitro group can be reduced to an amine using agents like hydrogen gas.
- Substitution : The methoxy group is amenable to nucleophilic substitution reactions.
Scientific Research Applications
Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- has diverse applications in scientific research:
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor in synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create novel compounds with desired properties.
Biological Studies
- Enzyme Interaction Studies : The compound's unique structure makes it a candidate for studying enzyme interactions and protein binding. Its nitro group can participate in redox reactions, influencing biological pathways.
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, making it a subject of interest in medicinal chemistry.
Industrial Applications
- Specialty Chemicals Production : Used in the production of chemicals with specific properties tailored for industrial applications, such as dyes and pharmaceuticals.
Case Study 1: Enzyme Interaction
A study investigated the interaction of Ethanone derivatives with specific enzymes involved in metabolic pathways. Results indicated that certain modifications to the compound enhanced binding affinity and specificity towards target enzymes, suggesting potential therapeutic applications.
Case Study 2: Anticancer Activity
Research on the anticancer properties of Ethanone derivatives showed promising results in vitro against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through oxidative stress pathways.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the thioether linkage can form stable complexes with metal ions. These interactions can modulate biological pathways and lead to various effects depending on the specific context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Thioether and Nitro Groups
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone
- Molecular Formula : C₁₆H₁₁N₃O₄S
- Key Substituents : 5-Nitroindolyl core, 4-nitrophenylthio group.
- Bioactivity : Exhibits potent antimalarial activity (pIC₅₀ = 8.2129), surpassing chloroquine (pIC₅₀ = 7.5528). The 4-nitrophenylthio group and nitro substituent synergistically enhance binding to Plasmodium targets .
- Toxicity: Non-toxic in HeLa cells and non-hemolytic .
1-(5-Chloro-1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethenone
- Molecular Formula : C₁₆H₁₀ClN₃O₃S
- Key Substituents : 5-Chloroindolyl core, 4-nitrophenylthio group.
- Bioactivity : IC₅₀ ≈ 30 nM against Plasmodium, comparable to chloroquine. Chlorine substitution improves metabolic stability .
ACI-INT-1308 (1-(4-Methoxyphenyl)-2-[(3-methoxyphenyl)thio]ethanone)
- Molecular Formula : C₁₅H₁₄O₂S
- Key Substituents : 4-Methoxyphenylthio group.
- Properties: Positional isomerism (4-methoxy vs. 2-methoxy in the target compound) may alter solubility and receptor affinity. No bioactivity data reported .
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
Substituent Effects :
- The 3-nitro group in the target compound may confer stronger electrophilicity compared to 4-nitro analogs, influencing reactivity and binding interactions.
- Thioether linkages enhance bioavailability and target engagement, as seen in antimalarial compounds .
Positional Isomerism :
- The 2-methoxyphenylthio group in the target compound vs. 4-methoxyphenylthio in ACI-INT-1308 could lead to divergent physicochemical properties (e.g., logP, solubility) .
Biological Activity
Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- is a complex organic compound notable for its unique structural features, including a nitro group, a methoxy group, and a thioether linkage. This article delves into its biological activities, mechanisms of action, and potential applications in scientific research.
Chemical Structure and Properties
- Chemical Formula : C16H15N2O4S
- CAS Number : 19688-46-1
The compound's structure significantly influences its biological activity, particularly its interactions with various molecular targets such as enzymes and receptors. The presence of the nitro group allows for participation in redox reactions, while the thioether linkage can form stable complexes with metal ions, potentially modulating biological pathways.
Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The compound can inhibit or activate specific enzymes, impacting metabolic pathways.
- Receptor Binding : It may interact with various receptors, influencing physiological responses.
- Redox Activity : The nitro group can undergo reduction reactions, contributing to its antioxidant properties.
Antioxidant Activity
Research indicates that Ethanone derivatives exhibit significant antioxidant properties. For instance, compounds with similar structures have shown DPPH radical scavenging activities comparable to well-known antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Properties
Studies have demonstrated that Ethanone derivatives possess cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer).
- Findings : Certain derivatives showed higher cytotoxicity against U-87 cells than MDA-MB-231 cells, indicating selective activity.
Antimicrobial Activity
Ethanone derivatives have also been evaluated for their antimicrobial efficacy. Preliminary tests suggest that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- | Hydroxyl instead of nitro group | Lower antioxidant activity |
| Ethanone, 2-bromo-1-(4-methoxyphenyl)- | Bromine atom substitution | Varied enzyme interaction |
| 2-bromo-1-(4-(methylthio)phenyl)ethanone | Methylthio group | Reduced cytotoxic effects |
Case Studies and Research Findings
Several studies have focused on the biological activities of Ethanone derivatives:
- Antioxidant Activity Study : A study assessed the DPPH radical scavenging ability of various derivatives. Results indicated that some compounds exhibited antioxidant activity exceeding that of ascorbic acid by approximately 1.4 times .
- Cytotoxicity Evaluation : In vitro assays revealed that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy against specific cancer types .
- Antimicrobial Testing : Compounds were tested against a range of bacterial strains using the dilution method. Results showed promising antibacterial properties, particularly in derivatives containing electron-withdrawing groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
